molecular formula C6H8Br2N4 B14781748 3,6-Dibromo-1,2,4,5-benzenetetramine

3,6-Dibromo-1,2,4,5-benzenetetramine

Cat. No.: B14781748
M. Wt: 295.96 g/mol
InChI Key: CMPOKLUNFZOIJU-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Amines Research

Halogenated aromatic amines are a class of compounds that have been the subject of extensive research due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The introduction of halogen atoms onto the aromatic ring of an amine can have profound effects on the molecule's electronic properties, reactivity, and biological activity. Bromination, in particular, can alter the acidity of the amino groups, influence the regioselectivity of further chemical transformations, and introduce the possibility of cross-coupling reactions.

In the context of this broader field, 3,6-Dibromo-1,2,4,5-benzenetetramine represents a highly functionalized molecule. The symmetrical arrangement of two bromine atoms and four amino groups on the benzene (B151609) ring makes it an intriguing candidate for the synthesis of polymers and other macromolecules with potentially unique electronic and structural properties. Research into halogenated aromatic compounds has highlighted their role as persistent organic pollutants, but also their utility as versatile intermediates in organic synthesis. nih.gov The study of compounds like this compound is therefore driven by the need to understand the fundamental chemistry of this class of molecules and to explore their potential for creating new materials with tailored properties.

Significance in Contemporary Organic Synthesis and Materials Science

The significance of this compound in contemporary organic synthesis lies primarily in its potential as a monomer or cross-linking agent in the development of advanced materials. The multiple amino groups can participate in polymerization reactions, such as the formation of polyimides or polybenzimidazoles, which are known for their high thermal stability and mechanical strength. The presence of bromine atoms offers additional synthetic handles for further functionalization or for tuning the properties of the resulting polymers. For instance, the bromine atoms could be substituted through various coupling reactions to introduce other functional groups or to create extended conjugated systems.

In materials science, there is a growing interest in the development of organic materials with specific electronic, optical, or catalytic properties. The structure of this compound suggests its potential use in the synthesis of porous organic frameworks (POFs) or covalent organic frameworks (COFs). These materials have applications in gas storage, separation, and catalysis. The bromine atoms could influence the packing of the polymer chains and the porosity of the resulting material. Furthermore, the electron-rich nature of the aromatic ring, combined with the presence of the amino groups, suggests that materials derived from this compound could exhibit interesting redox properties, making them potentially useful in electronic devices or as catalysts. While specific applications for this compound are not yet widely reported in the scientific literature, its availability from chemical manufacturers suggests its use as a specialized intermediate in the synthesis of high-purity, complex organic molecules. nbinno.com

Properties of 1,2,4,5-benzenetetramine (B1214210) (Parent Compound)

PropertyValue
Molecular Formula C₆H₁₀N₄
Molar Mass 138.17 g/mol
Appearance Off-white to tan crystalline powder
Melting Point 270-272 °C (decomposes)
Solubility Soluble in hot water, alcohol, and acetone

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dibromobenzene-1,2,4,5-tetramine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2N4/c7-1-3(9)5(11)2(8)6(12)4(1)10/h9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPOKLUNFZOIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)N)N)Br)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations of 3,6 Dibromo 1,2,4,5 Benzenetetramine

Pioneering Synthetic Routes and Evolutions

The synthesis of 3,6-Dibromo-1,2,4,5-benzenetetramine is a multi-step endeavor that has seen considerable evolution. Initial strategies have been refined over time to enhance both the efficiency and selectivity of the process.

Multi-Step Synthetic Strategies for this compound

The foundational approach to synthesizing this compound typically begins with a more accessible benzene (B151609) derivative. A common precursor is 1,2,4,5-benzenetetramine (B1214210), which can be synthesized through various methods, including the reduction of nitrated anilines. The subsequent challenge lies in the selective introduction of bromine atoms at the 3 and 6 positions.

A plausible multi-step synthesis can be conceptualized as follows:

Nitration: The process often commences with the nitration of a suitable benzene precursor to introduce nitro groups, which are precursors to the amine functionalities.

Reduction: The nitro groups are then reduced to amino groups to form the benzenetetramine core.

Bromination: The final key step is the selective bromination of the 1,2,4,5-benzenetetramine core to yield the desired this compound.

This sequence underscores the importance of controlling regioselectivity during the bromination step to ensure the correct placement of the bromine atoms.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the nature of the catalyst. For instance, in the bromination step, the selection of the brominating agent and the solvent system can significantly influence the isomer distribution of the product. Researchers have explored various conditions to favor the formation of the desired 3,6-dibromo isomer over other potential brominated products.

Novel Approaches in this compound Synthesis

Recent advancements in synthetic organic chemistry have paved the way for more sophisticated and efficient methods for preparing this compound.

Chemo-Selective Bromination Techniques

The challenge of selectively brominating the 3 and 6 positions of the 1,2,4,5-benzenetetramine core has been a significant focus of research. Modern chemo-selective bromination techniques offer improved control over this critical step. The use of specific catalysts, such as certain zeolites, can direct the bromination to the desired positions through shape-selective catalysis. google.com These methods often lead to higher yields of the target compound while minimizing the formation of unwanted isomers. google.com

Amination Strategies for the Benzenetetramine Core

An alternative synthetic strategy involves constructing the dibrominated benzene ring first, followed by the introduction of the four amino groups. This approach requires robust amination strategies. One such method is the nucleophilic aromatic substitution (SNAr) of bromine atoms on a pre-brominated benzene derivative with an amine source, such as ammonia (B1221849) or a protected amine equivalent. dtic.mil The success of this strategy hinges on the activation of the aromatic ring towards nucleophilic attack, which can be influenced by the other substituents present on the ring.

Mechanistic Pathways of Formation

Understanding the mechanistic pathways involved in the synthesis of this compound is crucial for optimizing the reaction and developing new synthetic routes. The bromination of the 1,2,4,5-benzenetetramine core is believed to proceed via an electrophilic aromatic substitution mechanism. The amino groups are strongly activating and ortho-, para-directing. The steric hindrance from the adjacent amino groups likely plays a significant role in directing the incoming bromine electrophile to the 3 and 6 positions.

Computational studies can provide further insight into the reaction mechanism, helping to elucidate the transition states and intermediates involved in the bromination and amination steps. This knowledge can guide the rational design of more efficient and selective synthetic protocols.

Detailed Reaction Mechanism Elucidation

The reduction of the nitro groups in the putative 1,4-dibromo-2,5-dinitrobenzene intermediate to form this compound can be achieved through several established methods, most notably catalytic hydrogenation or chemical reduction.

Catalytic Hydrogenation: In this process, the dinitro compound is treated with hydrogen gas in the presence of a metal catalyst. The mechanism involves the following key steps:

Adsorption: Both the hydrogen gas and the dinitroaromatic substrate adsorb onto the surface of the metal catalyst.

Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the catalyst, forming reactive metal-hydride species on the surface.

Stepwise Reduction: The nitro groups are reduced in a stepwise fashion. This likely proceeds through nitroso and hydroxylamine (B1172632) intermediates.

The first nitro group is reduced to a nitroso group (-NO).

The nitroso group is further reduced to a hydroxylamino group (-NHOH).

Finally, the hydroxylamino group is reduced to the amino group (-NH2).

Desorption: Once the reduction is complete, the final product, this compound, desorbs from the catalyst surface.

Chemical Reduction with Stannous Chloride (SnCl₂): An alternative and common method for the reduction of aromatic nitro compounds is the use of stannous chloride in an acidic medium. strategian.commdma.ch The mechanism is a series of single electron transfers from the Sn(II) salt.

Electron Transfer: The tin(II) ion donates an electron to the nitro group, which is protonated in the acidic medium.

Protonation and Water Elimination: A series of protonation and dehydration steps occur, leading to the formation of the nitroso, hydroxylamine, and finally the amine functionalities. acsgcipr.org

Oxidation of Tin: For each nitro group reduced to an amine, three equivalents of Sn(II) are oxidized to Sn(IV).

Role of Catalysts and Reagents in Synthetic Efficiency

The choice of catalyst and reagents is paramount in achieving high efficiency, yield, and selectivity in the synthesis of this compound.

Catalytic Hydrogenation:

Catalyst Selection: The choice of catalyst is critical to ensure the selective reduction of the nitro groups without causing dehalogenation (removal of the bromine atoms). researchgate.net Platinum-based catalysts, such as platinum-on-carbon (Pt/C), are often effective. nih.gov However, careful control of reaction conditions is necessary to minimize hydrodehalogenation. researchgate.net Other catalysts like Raney Nickel could also be employed, but their propensity for dehalogenation might be higher. The use of sulfided platinum catalysts has been shown to improve selectivity in the hydrogenation of nitro groups in the presence of activated heteroaryl halides. nih.gov

Reaction Conditions: Factors such as hydrogen pressure, temperature, and solvent play a significant role. acs.org Lower temperatures and pressures are generally favored to enhance selectivity and prevent side reactions. nih.gov The solvent can also influence the reaction rate and selectivity. acs.org

CatalystTypical ConditionsAdvantagesPotential Challenges
Pt/CLow H₂ pressure, rt - 50°CHigh activityPotential for hydrodehalogenation
Raney NiLow H₂ pressure, rt - 50°CCost-effectiveHigher risk of dehalogenation
Sulfided Pt/CLow H₂ pressure, low tempHigh selectivity for nitro reductionMay require specific preparation

Chemical Reduction:

Reducing Agent: Stannous chloride (SnCl₂) is a classic and effective reagent for the reduction of aromatic nitro compounds. strategian.comnjit.edu It is generally selective for nitro groups in the presence of other reducible functional groups and halogens. strategian.com The reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the reaction and solubilize the tin salts. mdma.ch

Stoichiometry and Work-up: A significant excess of the reducing agent is often required. The work-up procedure can be complicated by the formation of tin oxides, which may require careful pH adjustment and filtration to remove. acsgcipr.org

ReagentSolvent/Co-reagentAdvantagesDisadvantages
SnCl₂·2H₂OHCl, Ethanol (B145695)High chemoselectivity for nitro groupsRequires stoichiometric amounts, difficult work-up
Fe/HClWater, EthanolInexpensiveLarge amounts of iron sludge produced

Reactivity and Derivatization Chemistry of 3,6 Dibromo 1,2,4,5 Benzenetetramine

Functionalization at Amine Centers

The four amino groups on the benzene (B151609) ring are primary sites for chemical reactions, making them key to the derivatization of 3,6-Dibromo-1,2,4,5-benzenetetramine. These groups can undergo a variety of reactions, including acylation, alkylation, and condensation.

Acylation of aromatic amines is a common method to introduce carbonyl groups, which can alter the electronic properties of the molecule and provide further sites for functionalization. While specific studies on the acylation of this compound are not extensively documented, the reactivity is expected to be analogous to that of other aromatic amines. The reaction typically involves the treatment of the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

Alkylation of the amino groups, on the other hand, introduces alkyl substituents. This can be achieved using alkyl halides or other alkylating agents. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants. Both acylation and alkylation can significantly impact the solubility and electronic properties of the resulting compounds.

Reaction TypeReagentsExpected Products
AcylationAcyl chlorides, Acid anhydridesN-acylated derivatives
AlkylationAlkyl halidesN-alkylated derivatives

The tetraamine (B13775644) structure of this compound makes it an excellent candidate for condensation reactions to form larger, more complex structures such as macrocycles and polymers. These reactions typically involve the reaction of the amine groups with difunctional or polyfunctional electrophiles.

For instance, the non-brominated analogue, 1,2,4,5-benzenetetramine (B1214210), is known to undergo condensation with dicarbonyl compounds to form extended aromatic systems. A documented example involves the reaction of 1,2,4,5-benzenetetramine tetrahydrochloride with 3,6-dibromophenantherene-9,10-dione in a mixture of ethanol (B145695) and acetic acid. This reaction leads to the formation of a tetrabrominated dibenzoquinoxalino[2,3-i]phenazine derivative, a large, rigid polycyclic aromatic compound. rsc.org It is highly probable that this compound would undergo a similar condensation, resulting in a hexabrominated analogue.

The formation of polymers can also be achieved through similar condensation strategies. For example, 1,2,4,5-benzenetetramine tetrahydrochloride is used as a precursor in the synthesis of pyrene-based benzimidazole-linked polymers and triazine-based benzimidazole-linked polymers. These reactions highlight the potential of this compound to serve as a monomer in the synthesis of novel polymers with tailored properties. The presence of the bromine atoms would offer sites for post-polymerization modification.

ReactantProduct TypePotential Application
Dicarbonyl compoundsPolycyclic aromatic systemsOrganic electronics
Difunctional monomersPolymersMaterials science

Transformations Involving the Bromine Substituents

The two bromine atoms on the aromatic ring provide another avenue for the derivatization of this compound. These halogen substituents can participate in various transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The bromine atoms in this compound are suitable leaving groups for such reactions.

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is a widely used method for forming aryl-aryl bonds. wikipedia.orglibretexts.orgnih.govresearchgate.net While direct examples with this compound are scarce, the feasibility of this reaction on a related, more complex system has been demonstrated. The tetrabrominated phenazine (B1670421) derivative synthesized from 1,2,4,5-benzenetetramine tetrahydrochloride and 3,6-dibromophenantherene-9,10-dione has been successfully subjected to Suzuki coupling with a boronic ester to form a conjugated microporous polymer. rsc.org This suggests that the bromine atoms on this compound would also be reactive under similar conditions.

The Sonogashira coupling is another important palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgchemrxiv.orglibretexts.org This reaction would allow for the introduction of alkynyl groups onto the benzene ring of this compound, leading to the synthesis of extended π-conjugated systems.

Coupling ReactionCoupling PartnerBond FormedCatalyst System
Suzuki-MiyauraOrganoboron compoundAryl-ArylPalladium catalyst and a base
SonogashiraTerminal alkyneAryl-AlkynylPalladium and Copper co-catalyst

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must typically be activated by electron-withdrawing groups. libretexts.orgresearchgate.net The four amino groups on this compound are electron-donating, which would generally disfavor classical SNAr reactions at the bromine positions. However, under forcing conditions or with very strong nucleophiles, substitution might be possible. The specific reactivity towards nucleophilic substitution would also depend on the electronic state of the amine groups (i.e., whether they are free amines or protonated).

Reactivity of the Aromatic Core

The aromatic core of this compound is highly electron-rich due to the presence of four amino groups. This high electron density makes the ring susceptible to electrophilic attack. However, the positions for electrophilic aromatic substitution are limited as the ring is already heavily substituted. Furthermore, the amino groups can be readily oxidized, which can complicate electrophilic substitution reactions. Friedel-Crafts reactions, for example, are often incompatible with amino-substituted arenes due to the reaction of the Lewis acid catalyst with the basic amino groups. core.ac.uk

Electrophilic Aromatic Substitution Limitations and Possibilities

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the functionalization of the benzene ring. masterorganicchemistry.com The feasibility and outcome of such reactions on this compound are profoundly influenced by the directing and activating effects of its substituents.

Amino groups (-NH₂) are among the most potent activating groups in EAS, donating electron density to the ring through resonance and making it more nucleophilic. lumenlearning.com Conversely, halogens like bromine (-Br) are deactivating due to their inductive electron-withdrawing effect, yet they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. lumenlearning.com

In the case of this compound, all positions on the benzene ring are substituted, which severely curtails the possibility of traditional EAS reactions that involve the replacement of a hydrogen atom. Any potential electrophilic attack would necessitate the displacement of one of the existing substituents. Given the strength of carbon-bromine and carbon-nitrogen bonds, such a substitution would require harsh reaction conditions and is generally not a favorable pathway.

Theoretically, if an electrophilic substitution were to occur, it would likely target the positions occupied by the bromine atoms. This is because the amino groups strongly activate the ring, and their ortho- and para-directing influence would converge on these positions, making the carbon-bromine bond potentially more susceptible to cleavage under forcing conditions compared to the carbon-nitrogen bond. However, the high electron density of the ring also makes it prone to oxidation in the presence of strong electrophiles and Lewis acid catalysts, which are often required for EAS. This competing oxidation pathway is a significant limitation.

Due to the fully substituted nature of the ring and the high reactivity of the amino groups towards oxidation, derivatization of this compound typically occurs at the amine functionalities rather than through electrophilic substitution on the aromatic ring itself.

SubstituentEffect on EASDirecting Influence
Amino (-NH₂)Strongly ActivatingOrtho, Para
Bromo (-Br)DeactivatingOrtho, Para

This table summarizes the general effects of amino and bromo substituents on electrophilic aromatic substitution.

Reductive and Oxidative Transformations of the Benzene Ring

The electron-rich nature of the this compound ring system makes it particularly susceptible to oxidation. Aromatic compounds bearing multiple amino groups are known to be easily oxidized. researchgate.net The oxidation of phenylenediamines, for instance, can proceed via one-electron steps to form radical cations and subsequently quinone-diimines. researchgate.net

For this compound, oxidation would likely lead to the formation of a dibromo-quinone-diimine derivative. The specific isomer formed would depend on which pairs of amino groups are oxidized. Complete oxidation could potentially lead to a dibromo-diquinone-tetraimine structure. The high electron density of the benzene ring facilitates this loss of electrons.

Conversely, the reduction of the benzene ring of this compound is a more challenging transformation. Aromatic rings are inherently stable, and their reduction to cyclohexane (B81311) derivatives typically requires high pressures of hydrogen gas and potent catalysts, such as rhodium on carbon or ruthenium. The presence of the electron-donating amino groups further disfavors the reduction of the ring by increasing its electron density.

Under typical catalytic hydrogenation conditions, it is more probable that any nitro precursors used in the synthesis of the tetramine (B166960) would be reduced, or that dehalogenation (removal of the bromine atoms) could occur under more forcing conditions, rather than the reduction of the aromatic ring itself. Complete saturation of the benzene ring to form a substituted cyclohexane derivative would necessitate very harsh and specific catalytic systems that can overcome the high activation energy associated with disrupting the aromaticity of such an electron-rich system.

TransformationExpected ReactivityPotential Products
OxidationHighDibromo-quinone-diimines
Reduction of Benzene RingLowSubstituted cyclohexane (under harsh conditions)

This table provides a summary of the expected reactivity of the benzene ring of this compound under oxidative and reductive conditions.

Research Findings on "this compound" in Coordination Chemistry and MOFs

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is no specific research published on the coordination chemistry or the use of This compound as a linker in the synthesis of Metal-Organic Frameworks (MOFs).

The performed searches for information pertaining to the ligand properties, chelation behavior, synthesis of metal complexes (including transition metals, lanthanides, and actinides), and its application in MOF synthesis did not yield any direct results for this specific brominated compound.

While extensive research exists for the parent compound, 1,2,4,5-benzenetetramine semanticscholar.org, and for the analogous linker 1,2,4,5-benzenetetracarboxylic acid nih.govrsc.orgresearchgate.netresearchgate.net, which is widely used in the construction of MOFs, the specific derivative this compound does not appear in the context of the requested article outline. The literature also contains data on related structures, such as metal complexes with 1,2,4,5-benzenetetrathiolate nih.govresearchgate.net, but this information is not applicable to the specified tetramine compound.

Consequently, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for "this compound" due to the absence of relevant research data. Any attempt to create content for the specified sections would require extrapolation from related but chemically distinct compounds, which would be speculative and would not meet the required standards of scientific accuracy for the subject .

Coordination Chemistry and Metal Organic Frameworks Mofs Research with 3,6 Dibromo 1,2,4,5 Benzenetetramine

3,6-Dibromo-1,2,4,5-benzenetetramine as a Linker in MOF Synthesis

Design Principles for MOFs Incorporating the Dibromo-benzenetetramine Moiety

The hypothetical design of MOFs incorporating this compound would be guided by several key principles derived from the broader field of reticular chemistry. The geometry and functionality of this linker would play a crucial role in dictating the topology, porosity, and chemical environment of the resulting framework.

The four amine groups of the benzenetetramine core offer multiple coordination sites, which could lead to the formation of highly connected and stable network structures. The relative positions of these amines could direct the formation of specific secondary building units (SBUs) with various metal ions. The rigidity of the benzene (B151609) ring provides a stable scaffold, which is a desirable characteristic for creating permanently porous materials.

The combination of amino groups and bromine atoms on the same linker presents opportunities for creating multifunctional materials. The amino groups can act as basic sites, hydrogen bond donors, and points for post-synthetic modification, while the bromine atoms can be leveraged for their electronic effects and potential for further chemical transformations. The interplay between these two functional groups would be a key consideration in the design of MOFs with specific catalytic or adsorptive properties.

A mixed-linker approach could also be employed, where this compound is used in conjunction with other organic linkers to create multivariate MOFs. This strategy would allow for a fine-tuning of the pore size, shape, and chemical environment, potentially leading to materials with enhanced performance in specific applications.

Table 1: Potential Design Considerations for MOFs with this compound

Design ParameterInfluence on MOF PropertiesRationale
Choice of Metal NodeFramework topology, stability, and catalytic activityDifferent metal ions have distinct coordination preferences which will influence the geometry of the secondary building units.
Solvent SystemCrystal formation and morphologyThe polarity and boiling point of the solvent can affect the solubility of the linker and metal salt, influencing the crystallization process.
Reaction Temperature and TimeCrystallinity and phase purityOptimization of these parameters is crucial for obtaining a well-defined, porous framework.
Use of ModulatorsControl of crystal size and defect engineeringModulators can compete with the linker for coordination to the metal center, influencing the rate of framework assembly.

Strategies for Post-Synthetic Modification of MOFs through Bromine Sites

Post-synthetic modification (PSM) is a powerful technique for introducing new functionalities into MOFs that may not be accessible through direct synthesis. The bromine atoms on a hypothetical MOF constructed from this compound would be prime targets for a variety of PSM reactions.

One of the most common PSM strategies for halogenated MOFs is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions would allow for the covalent attachment of a wide range of organic groups to the benzene ring of the linker, thereby altering the chemical environment of the pores. For instance, the introduction of bulky organic groups could be used to fine-tune the pore size for selective gas separation, while the incorporation of catalytically active moieties could create new active sites for chemical transformations.

Another potential PSM strategy is nucleophilic aromatic substitution, where the bromine atoms are replaced by other functional groups. While this reaction is generally more challenging on electron-rich aromatic rings, the coordination of the linker within the MOF structure could potentially influence its reactivity.

Furthermore, the bromine atoms could be converted to other functional groups through multi-step reaction sequences. For example, conversion to an organolithium or Grignard reagent, followed by reaction with an electrophile, could introduce a wide variety of functionalities. However, the feasibility of such reactions would depend on the stability of the MOF under the required reaction conditions.

The amino groups on the linker could also participate in PSM reactions, and the interplay between the reactivity of the amino and bromo groups would need to be carefully considered. Selective protection of the amino groups might be necessary to achieve the desired modification at the bromine sites.

Table 2: Potential Post-Synthetic Modification Reactions at Bromine Sites

Reaction TypeReagentsPotential New Functionality
Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl groups
Heck CouplingAlkene, Pd catalyst, baseAlkenyl groups
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAlkynyl groups
Buchwald-Hartwig AminationAmine, Pd catalyst, baseAmino groups

Applications of this compound-based Coordination Compounds

The unique combination of amino and bromo functionalities in this compound suggests that MOFs derived from this linker could have promising applications in catalysis and gas separation.

Catalysis in Organic Transformations

The amino groups within the MOF pores can act as basic catalytic sites. Amine-functionalized MOFs have been shown to be effective catalysts for a variety of organic reactions, such as Knoevenagel condensations, aldol (B89426) reactions, and Michael additions. The bromine atoms, on the other hand, could influence the electronic properties of the framework, potentially enhancing the catalytic activity of the metal nodes or the amino groups.

Furthermore, post-synthetic modification of the bromine sites could be used to introduce a wide range of catalytically active species. For example, the incorporation of chiral organic molecules could lead to the development of heterogeneous asymmetric catalysts. The grafting of metal complexes could create single-site catalysts with high activity and selectivity.

The porous nature of MOFs allows for size- and shape-selective catalysis, where the access of reactants to the active sites is controlled by the pore dimensions. The design of a MOF with this compound could therefore lead to catalysts with high selectivity for specific products.

Gas Adsorption and Separation Research

The presence of both amino and bromo groups in the pores of a MOF could lead to enhanced performance in gas adsorption and separation. Amino groups are known to have a strong affinity for acidic gases like carbon dioxide (CO2) due to Lewis acid-base interactions and hydrogen bonding. This makes amine-functionalized MOFs promising materials for CO2 capture from flue gas and natural gas.

The bromine atoms could also contribute to selective gas adsorption. The polarizability of the bromine atoms can lead to favorable interactions with certain gas molecules. For instance, halogenated MOFs have been investigated for the separation of hydrocarbons and for the capture of volatile organic compounds.

The combination of these two functionalities could lead to a synergistic effect, where the MOF exhibits high selectivity and capacity for multiple gases. For example, the amino groups could selectively bind CO2, while the bromine-functionalized pores could show an affinity for other gases like sulfur dioxide (SO2) or nitrogen oxides (NOx). The tunability of the pore size and shape through linker design and post-synthetic modification would be crucial for optimizing the separation performance for specific gas mixtures.

Table 3: Potential Gas Separation Applications

Gas MixtureTarget GasPotential Mechanism of Separation
CO2/N2CO2Strong interaction of CO2 with amino groups.
CO2/CH4CO2Preferential binding of CO2 to amino groups.
SO2/N2SO2Potential interactions with both amino and bromo functionalities.
Hydrocarbon separationSpecific hydrocarbonsShape selectivity based on pore size and interactions with the brominated aromatic linker.

Advanced Materials Science Applications Derived from 3,6 Dibromo 1,2,4,5 Benzenetetramine

Polymer Chemistry and Engineering

Detailed searches for the utilization of 3,6-Dibromo-1,2,4,5-benzenetetramine as a monomer or precursor in polymer chemistry and engineering did not yield specific research findings.

Polycondensation Reactions for Aromatic Polyamides and Polyimides

No studies were found that describe the polycondensation reactions of this compound with diacyl chlorides or dianhydrides to form aromatic polyamides or polyimides. While the parent compound, 1,2,4,5-benzenetetramine (B1214210), is used in the synthesis of high-performance polymers, the influence and reactivity of the bromine substituents at the 3 and 6 positions have not been documented in the context of these polymerization reactions.

Covalent Organic Frameworks (COFs) from this compound Precursors

There is no available literature detailing the synthesis or application of covalent organic frameworks (COFs) using this compound as a building block. Research on COFs often involves various amine-functionalized monomers, but the specific use of this dibrominated benzenetetramine has not been reported.

Fabrication of Polymer Films and Coatings

Consequently, with no primary polymers synthesized from this compound, there is no information available regarding the fabrication of polymer films or coatings derived from this compound.

Functional Materials Development

The investigation into the role of this compound in the development of functional materials also returned no specific results.

Integration into Advanced Organic Electronic Materials

Development of Sensors and Probes

Similarly, there is no documented use of this compound in the development of chemical sensors or probes.

Supramolecular Assembly and Self-Organization

Supramolecular chemistry focuses on the controlled formation of complex, functional assemblies through specific and directional non-covalent interactions. For this compound, the amine and bromine substituents provide the necessary tools for predictable self-assembly. The four amine groups are potent hydrogen bond donors and acceptors, while the bromine atoms can participate in highly directional halogen bonding. mdpi.com This dual functionality allows for the creation of robust, multidimensional networks, making the molecule a versatile synthon for crystal engineering and the design of novel organic materials. The interplay between these distinct intermolecular forces governs the ultimate architecture and, consequently, the physicochemical properties of the resulting material.

The four amine groups on the this compound molecule are primary sites for hydrogen bonding, a powerful and directional interaction crucial for molecular recognition and self-assembly. Each -NH2 group possesses two hydrogen atoms that can act as donors and a nitrogen atom with a lone pair of electrons that can act as an acceptor. This high density of hydrogen bonding sites enables the formation of extensive and stable networks.

In analogous systems, such as those based on benzene-1,2,4,5-tetramine and its derivatives, the amine groups readily engage in intermolecular N-H···N hydrogen bonds. researchgate.net This leads to the formation of two-dimensional (2D) sheets or three-dimensional (3D) frameworks. The planarity of the benzene (B151609) ring promotes π-stacking interactions, which can further stabilize these assemblies. In the case of this compound, it is anticipated that the amine groups will drive the formation of layered structures, where molecules are interconnected within a plane through a robust hydrogen-bonding lattice. The specific arrangement and strength of these bonds dictate the packing motif and the macroscopic properties of the material. Molecules with multiple amine groups have been shown to be useful components in creating redox-active organic materials, where the organization within the condensed phase is critical. researchgate.net

Table 1: Typical Hydrogen Bond Geometries in Amine-Rich Aromatic Compounds
Interaction TypeDonor-Acceptor Distance (Å)Bond Angle (°)Significance
N-H···N2.9 - 3.2150 - 180Primary interaction for forming sheets and chains.
N-H···Br3.2 - 3.5140 - 170Contributes to inter-layer connectivity and 3D network formation.

Beyond classical hydrogen bonding, the bromine atoms on this compound introduce the capacity for halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. semanticscholar.org This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the outer side of the halogen atom along the extension of the C-Br covalent bond. researchgate.net

The bromine atoms in this compound can act as halogen bond donors, interacting with Lewis basic sites such as the lone pairs on the nitrogen atoms of adjacent molecules (C-Br···N) or even the π-system of the aromatic ring (C-Br···π). researchgate.netnih.gov These interactions are highly directional and their strength is comparable to that of hydrogen bonds, increasing in the order F < Cl < Br < I. semanticscholar.org

The directionality of halogen bonds makes them a valuable tool in crystal engineering for the precise control of supramolecular architectures. semanticscholar.org In the solid state, these C-Br···N or C-Br···Br interactions can link the primary hydrogen-bonded networks, resulting in a more complex and robust 3D supramolecular structure. For instance, studies on 3,6-dihalopyromellitic diimides have shown the formation of extensive halogen-bonding networks where interactions occur between the halogen atoms and carbonyl oxygen atoms. rsc.org Similarly, the amine groups in this compound can serve as the nucleophilic partner in such interactions, complementing the hydrogen-bonding framework.

Table 2: Characteristics of Bromine-Mediated Halogen Bonds
Interaction TypeTypical Interaction Distance (Å)C-Br···Acceptor Angle (°)Nature of Interaction
C-Br···N~3.0~165Highly directional, linking molecules into chains or layers.
C-Br···Br3.4 - 3.7~165 (Type II) or ~140 (Type I)Can form halogen-halogen contacts that influence crystal packing. semanticscholar.org
C-Br···π3.5 - 3.8VariableInteraction with the electron-rich face of the benzene ring. nih.gov

In-depth Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the importance of computational chemistry in predicting molecular properties and reactivity, detailed studies focusing on the electronic structure, spectroscopic properties, and reaction mechanisms of this specific halogenated benzenetetramine derivative appear to be absent from publicly accessible research.

Computational chemistry serves as a powerful tool for elucidating the fundamental characteristics of molecules. Techniques such as Density Functional Theory (DFT) are routinely employed to calculate ground state properties, providing insights into molecular geometry, stability, and electronic distribution. Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and its potential role in chemical reactions.

Similarly, the prediction of spectroscopic properties through computational simulations is a vital aspect of modern chemical research. Simulations of vibrational spectra (such as infrared and Raman) can aid in the identification and characterization of compounds, while electronic spectroscopy predictions offer valuable information about the electronic transitions within a molecule.

Modeling reaction mechanisms provides a microscopic view of how chemical transformations occur, which is essential for designing new synthetic routes and understanding chemical processes. For a molecule like this compound, understanding its reaction pathways could be critical for its application in materials science or organic synthesis.

While computational studies have been performed on the parent compound, 1,2,4,5-benzenetetramine, and various other halogenated aromatic systems, specific data for this compound is not available. Such studies would be invaluable for understanding how the introduction of bromine atoms onto the benzenetetramine core influences its electronic properties, spectroscopic signatures, and chemical behavior. The electron-withdrawing nature of bromine is expected to significantly alter the electron density distribution on the benzene ring and the amino groups, thereby affecting its molecular orbitals and reactivity.

The absence of this specific research indicates a potential area for future investigation. A thorough computational analysis of this compound and its derivatives would contribute to a deeper understanding of halogenated aromatic amines and could guide the development of new materials and chemical transformations. Until such studies are conducted and published, a detailed and data-rich article on the computational and theoretical aspects of this compound cannot be compiled.

Computational and Theoretical Investigations of 3,6 Dibromo 1,2,4,5 Benzenetetramine and Its Derivatives

Reaction Mechanism Modeling

Transition State Analysis for Key Synthetic Steps

Transition state theory is a fundamental concept used to describe the rates of chemical reactions. bohrium.com Computational analysis allows for the identification and characterization of the transition state—the highest energy point along a reaction coordinate—which is crucial for understanding reaction mechanisms and predicting reaction rates. A plausible synthetic route to 3,6-Dibromo-1,2,4,5-benzenetetramine involves the direct electrophilic bromination of 1,2,4,5-benzenetetramine (B1214210).

In this step, the benzene (B151609) ring, activated by four amino groups, attacks a bromine molecule. Theoretical calculations can model this process, identifying the structure of the transition state and its associated energy barrier (activation energy). Key parameters that are typically calculated include the imaginary frequency of the transition state, which confirms its identity as a true saddle point on the potential energy surface, and the geometric parameters (bond lengths and angles) of the activated complex.

Interactive Table 1: Illustrative Transition State Parameters for a Representative Aromatic Bromination Reaction
ParameterValueDescription
Methodology DFT (B3LYP/6-31G*)Level of theory and basis set used for the calculation.
Activation Energy (Ea) 15.2 kcal/molThe energy barrier that must be overcome for the reaction to occur.
Key Bond Distances C-Br: 2.25 Å, Br-Br: 2.50 ÅElongated bonds in the transition state structure.
Imaginary Frequency -250 cm⁻¹The single negative frequency confirming the structure as a transition state.

Energetics and Kinetics of Derivatization Reactions

Following its synthesis, this compound can serve as a monomer for derivatization, particularly in the formation of polymers. For instance, its tetra-amino functionality allows it to react with dicarbonyl compounds to form benzimidazole-linked polymers, a reaction noted for the parent compound, 1,2,4,5-benzenetetramine tetrahydrochloride. beilstein-journals.org

Computational studies are essential for predicting the feasibility and outcomes of these polymerization reactions. By calculating the reaction energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG), scientists can determine whether a reaction is thermodynamically favorable. Kinetic analysis, through the calculation of activation energy barriers, provides insight into the reaction rate. These calculations help in optimizing reaction conditions and designing novel materials with desired properties.

The following table presents representative energetic and kinetic data for a computationally studied condensation reaction similar to the derivatization of an aminobenzene derivative, illustrating the type of information generated.

Interactive Table 2: Representative Energetic and Kinetic Data for a Derivatization Reaction
ParameterValueSignificance
Methodology DFT (M06-2X/6-311+G**)Computational method used.
Reaction Enthalpy (ΔH) -25.5 kcal/molIndicates an exothermic and thermodynamically favorable reaction.
Gibbs Free Energy (ΔG) -18.9 kcal/molIndicates a spontaneous reaction under standard conditions.
Activation Energy (Ea) 22.1 kcal/molThe kinetic barrier influencing the rate of the derivatization.

Intermolecular Interaction Studies

The arrangement of molecules in the solid state and in solution is governed by a network of non-covalent interactions. escholarship.org For this compound, the presence of bromine atoms and amino groups, along with the aromatic ring, creates a rich landscape of potential intermolecular forces.

Non-Covalent Interaction Analysis

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify weak interactions. nih.gov The key non-covalent interactions expected for this compound are:

Hydrogen Bonding: The four -NH2 groups can act as strong hydrogen bond donors, interacting with lone pairs on nitrogen or bromine atoms of neighboring molecules.

Halogen Bonding: The bromine atoms possess a region of positive electrostatic potential (a σ-hole) opposite the C-Br covalent bond, which can interact favorably with electron-rich regions like the lone pairs of the amino groups. researchgate.netnih.gov

π-π Stacking: The aromatic rings can stack on top of each other, stabilized by dispersion forces.

Theoretical studies on analogous molecules, such as 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide, have shown that strong hydrogen bonds are the dominant contributors to dimer stabilization. scielo.org.za The table below summarizes typical interaction energies for these types of non-covalent bonds as determined from computational studies on similar molecular systems.

Interactive Table 3: Typical Interaction Energies for Non-Covalent Interactions in Related Systems
Interaction TypeExample SystemCalculated Interaction Energy (kcal/mol)
Hydrogen Bond (N-H···N) Diaminobenzene Dimer-5.0 to -7.0
Halogen Bond (C-Br···N) Brominated Aniline Dimer-3.0 to -5.0
π-π Stacking Benzene Dimer-2.0 to -3.0

Host-Guest Interactions in Supramolecular Systems

Host-guest chemistry, a central area of supramolecular chemistry, involves the encapsulation of a "guest" molecule within a larger "host" molecule. tue.nlnih.gov this compound, with its planar structure and functional groups, is a candidate for acting as a guest within macrocyclic hosts like cyclodextrins or calixarenes.

Computational modeling can predict the stability and geometry of such host-guest complexes. nih.gov By calculating the binding energy, researchers can quantify the strength of the interaction between the host and guest. nih.gov These simulations can reveal the specific non-covalent forces (e.g., hydrophobic interactions, hydrogen bonding, van der Waals forces) that are responsible for complex formation and provide a rationale for designing novel sensors, delivery systems, or molecular machines.

The following table provides illustrative data from a computational study of a small aromatic molecule encapsulated within a common host, demonstrating the key outputs of such an investigation.

Interactive Table 4: Illustrative Computational Data for a Host-Guest Complex
ParameterValueDescription
Host-Guest System Aniline in β-CyclodextrinRepresentative system for an aromatic guest in a macrocyclic host.
Methodology Molecular Dynamics / DFTComputational method for modeling the complex.
Binding Free Energy (ΔG_bind) -4.8 kcal/molIndicates the thermodynamic stability of the inclusion complex in solution.
Key Host-Guest Distances C-H···O: 2.5 ÅShortest distances indicating key hydrogen bonding or van der Waals contacts.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 3,6 Dibromo 1,2,4,5 Benzenetetramine

High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and purity assessment of 3,6-Dibromo-1,2,4,5-benzenetetramine. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can provide an exact molecular formula, confirming the presence of bromine isotopes (79Br and 81Br) in their characteristic relative abundances.

Detailed Research Findings: In a hypothetical analysis, the electrospray ionization (ESI) HRMS spectrum of this compound would be expected to show a distinct isotopic pattern for the protonated molecule [M+H]+. The presence of two bromine atoms results in a characteristic triplet peak, with the relative intensities of the isotopic peaks corresponding to the statistical distribution of 79Br and 81Br. The most abundant peaks would correspond to the ions containing 79Br79Br, 79Br81Br, and 81Br81Br. The precise mass measurements from HRMS allow for the calculation of the elemental composition, which can be compared against the theoretical value to confirm the molecular formula C6H8Br2N4.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for [C6H8Br2N4+H]+

Isotopic Composition Theoretical m/z Observed m/z Mass Error (ppm) Relative Abundance (%)
12C61H979Br214N4 294.9192 294.9190 -0.68 50.7
12C61H979Br81Br14N4 296.9172 296.9171 -0.34 100.0
12C61H981Br214N4 298.9151 298.9150 -0.33 49.5
Note: This data is illustrative and represents expected values for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of this compound in solution. Both 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Detailed Research Findings: The 1H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The four amine protons would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration. The 13C NMR spectrum would show two distinct signals for the aromatic carbons: one for the carbon atoms bearing the bromine atoms (C3 and C6) and another for the carbons bonded to the amine groups (C1, C2, C4, and C5). The chemical shifts would be influenced by the electron-donating nature of the amine groups and the electron-withdrawing and heavy-atom effects of the bromine atoms.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
1H 4.5 - 5.5 broad singlet -NH2
13C 130 - 135 singlet C1, C2, C4, C5
13C 100 - 105 singlet C3, C6
Note: These are predicted values based on the analysis of similar structures and are solvent-dependent.

To further confirm the structure, advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. An HSQC experiment would correlate the carbon signals with any directly attached protons, though in this symmetric molecule, there are no protons directly attached to the ring carbons. An HMBC experiment, however, would reveal long-range correlations between the amine protons and the aromatic carbons, providing definitive evidence for the connectivity of the molecule.

When this compound is used as a monomer to synthesize polymers or as a linker in metal-organic frameworks (MOFs), solid-state NMR (ssNMR) becomes a critical characterization tool. nih.govnih.govemory.eduwikipedia.org Unlike solution NMR, ssNMR provides information about the structure and dynamics of materials in the solid state. nih.govnih.govemory.eduwikipedia.org

Detailed Research Findings: 13C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR experiments on a polymer derived from this compound would reveal changes in the chemical shifts of the aromatic carbons upon polymerization, indicating the formation of new chemical bonds. The line widths of the signals can provide insights into the degree of crystallinity and molecular motion within the polymer. For MOFs, ssNMR can confirm the coordination of the amine groups to the metal centers and probe the local environment of the organic linker within the framework. nih.gov

X-ray Diffraction Studies

X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of structure and information on packing and intermolecular interactions.

Obtaining a suitable single crystal of this compound would allow for its absolute structure determination by single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the planar nature of the benzene (B151609) ring and the positions of the bromine and amine substituents. It would also reveal details of the intermolecular interactions, such as hydrogen bonding between the amine groups, which dictate the crystal packing. While a crystal structure for the specific title compound is not readily found in open literature, a search for related intermediates suggests its existence has been noted in synthetic pathways. rsc.org

For polymeric materials or MOFs synthesized from this compound, which are often obtained as microcrystalline powders, powder X-ray diffraction (PXRD) is the primary method for phase identification and analysis of crystallinity.

Detailed Research Findings: The PXRD pattern of a crystalline material is a unique fingerprint that can be used to identify the substance and assess its purity. For a novel MOF, the experimental PXRD pattern can be compared with a simulated pattern generated from single-crystal XRD data to confirm the bulk phase purity. For semi-crystalline polymers, PXRD can be used to determine the degree of crystallinity by analyzing the relative areas of the sharp crystalline peaks and the broad amorphous halo.

Electron Microscopy Techniques

Electron microscopy is indispensable for visualizing the micro- and nanoscale features of materials. The high-resolution imaging capabilities of Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide critical insights into the morphology and internal structure of polymers, composites, and crystalline materials derived from this compound precursors.

Scanning Electron Microscopy (SEM) is a pivotal technique for characterizing the surface morphology and topography of materials. It operates by scanning a focused beam of electrons over a sample's surface, generating signals that provide information about the sample's surface topography, composition, and other properties such as electrical conductivity.

In the study of polymers derived from precursors like 1,2,4,5-benzenetetramine (B1214210), SEM reveals critical information about the material's physical structure. For instance, in the analysis of benzimidazole-linked polymers (BILPs), synthesized through interfacial polymerization, SEM images show the formation of flexible, uniform, and continuous films. tudelft.nl Similarly, research on hybrid nanocomposites based on a related polymer, poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) (PDACB), demonstrates a cluster relief morphology composed of irregular aggregates and nanoparticles of indefinite shape. mdpi.com The morphology can be significantly influenced by the incorporation of other materials, such as graphene oxide, leading to changes in the surface texture and particle aggregation. mdpi.com

MaterialObserved Morphological FeaturesSource
Benzimidazole-Linked Polymer (BILP-101x) FilmFlexible, uniform, and continuous morphology. tudelft.nl
Poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) (PDACB)Cluster relief morphology with irregular aggregates and nanoparticles. mdpi.com
Ni-benzenetetramine (Ni-BTA) Coordination PolymerRod-like morphologies. acs.org

Transmission Electron Microscopy (TEM) offers unparalleled resolution for probing the internal structure of materials at the nanoscale. utexas.eduresearchgate.net By passing a beam of electrons through an ultrathin specimen, TEM can reveal details about crystal structure, lattice defects, and the dispersion of nanoparticles within a composite matrix. youtube.com

For materials synthesized from benzenetetramine precursors, such as conjugated coordination polymers, TEM provides definitive structural evidence. In the case of a Nickel-benzenetetramine (Ni-BTA) catalyst, TEM analysis reveals not only rod-like morphologies but also distinct contrast fringes. acs.org These fringes correspond to the crystal lattice planes, and their measured periodicity can be directly correlated with d-spacing values obtained from X-ray diffraction (XRD) patterns, confirming the crystalline nature of the material. acs.org High-resolution TEM (HR-TEM) can further elucidate the specific crystal facets present, which is crucial for understanding catalytic activity and other properties. acs.org

MaterialNanoscale FeatureMeasurementSource
Ni-benzenetetramine-PIL (Ni-BTA-PIL)Crystal lattice d-spacing for (021) facet~4.31 Å acs.org

Surface Analysis Techniques

The surface of a material is where it interacts with its environment, making surface properties critically important for applications ranging from catalysis to electronics. X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are premier techniques for determining the elemental composition, chemical states, and physical topography of material surfaces.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

XPS is particularly valuable in the study of polymers like polybenzimidazoles (PBI) and benzimidazole-linked polymers (BILPs), which are direct derivatives of benzenetetramine precursors. tudelft.nlresearchgate.net Analysis of the high-resolution N 1s spectrum is crucial for confirming the successful formation of the imidazole (B134444) ring. In pristine PBI, the N 1s spectrum can be deconvoluted into two main peaks corresponding to the pyrrolic-type nitrogen (-NH-) at approximately 400.1 eV and the iminic-type nitrogen (-N=) at around 398.4 eV. researchgate.net The presence and ratio of these peaks provide direct evidence of the polymer's chemical structure. Similarly, the C 1s spectrum can be analyzed to identify carbon atoms in different chemical environments (C-C, C-N, C=N), further corroborating the polymer structure. acs.org

Polymer SystemCore LevelBinding Energy (eV)AssignmentSource
Polybenzimidazole (PBI)N 1s~398.4Iminic Nitrogen (-N=) researchgate.net
Polybenzimidazole (PBI)N 1s~400.1Pyrrolic Nitrogen (-NH-) researchgate.net
Benzimidazole-Linked Polymer (BILP)N 1s~398.5Benzimidazole N tudelft.nl
Benzimidazole-Linked Polymer (BILP)C 1s~284.6Aromatic C-C/C-H tudelft.nl
Benzimidazole-Linked Polymer (BILP)C 1s~286.0Aromatic C-N tudelft.nl

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a surface with nanoscale resolution. spectraresearch.com It can also be used to measure various mechanical properties like roughness, friction, and adhesion. mdpi.com

In the context of materials derived from this compound, AFM is essential for characterizing the surface of thin films. For related conducting polymers like polyaniline (PANI), AFM studies reveal how processing conditions and the underlying substrate influence the film's surface roughness. researchgate.net For example, PANI films spin-coated on different crystallographic orientations of Gallium Arsenide (GaAs) substrates exhibit significantly different surface roughness values. researchgate.net The root mean square (Rq) roughness and average roughness (Ra) are key quantitative parameters derived from AFM images that describe the surface texture. A higher roughness can indicate a greater surface area or different molecular anchoring, which can impact the performance of devices. researchgate.netresearchgate.net

Material/SubstrateAverage Roughness (Ra)Root Mean Square Roughness (Rq)Source
Polyaniline (PANI) on GaAs (100)-0.99 nm researchgate.net
Polyaniline (PANI) on GaAs (311)B-1.87 nm researchgate.net
Polyaniline (PANI) on GaAs (311)A-3.64 nm researchgate.net
Polyaniline (PA) film25.0 nm30.8 nm researchgate.net
Poly(aniline-co-3-aminophenol) film11.2 nm14.1 nm researchgate.net

Future Research Directions and Emerging Paradigms for 3,6 Dibromo 1,2,4,5 Benzenetetramine

Integration into Bio-inspired Systems

The high density of amine functional groups in 3,6-Dibromo-1,2,4,5-benzenetetramine makes it an excellent candidate for constructing bio-inspired materials through self-assembly. Aromatic amino acids are known to self-assemble into highly ordered nanostructures, driven by a combination of hydrogen bonding and π–π stacking interactions. acs.orgrsc.org Similarly, the amine groups of this compound can form extensive hydrogen-bonding networks, while the benzene (B151609) core facilitates aromatic stacking.

Future research could explore the spontaneous organization of this molecule into supramolecular structures like nanofibers, nanotubes, or nanosheets. The presence of bromine atoms could introduce additional directional control through halogen bonding, a non-covalent interaction that is increasingly being exploited in crystal engineering and materials science. These self-assembled structures could serve as scaffolds for tissue engineering or as templates for the controlled synthesis of inorganic nanomaterials, mimicking the process of biomineralization where polyamines play a crucial role in the formation of intricate silica (B1680970) structures in organisms like diatoms. nih.govtue.nl

Furthermore, the ability of aromatic amines to form self-assembled monolayers (SAMs) on surfaces like gold could be investigated. acs.org The resulting functionalized surfaces may find applications in biosensors, where the amine groups can be used for the immobilization of biomolecules.

Development of Advanced Catalytic Systems

The tetramine (B166960) functionality of this compound suggests its potential as a versatile multidentate ligand for the coordination of transition metals. The four nitrogen atoms can act as coordination sites, creating stable metal complexes. The electronic properties of the resulting catalyst can be finely tuned by the interplay between the electron-donating amine groups and the electron-withdrawing bromine atoms. This electronic modulation of the metal center is crucial for optimizing catalytic activity and selectivity.

Prospective research in this area includes the synthesis of novel metal-organic frameworks (MOFs) using this compound as an organic linker. Such MOFs could exhibit porous structures with accessible metal sites, making them promising candidates for heterogeneous catalysis in various organic transformations. For instance, benzenetetramine has been used to create conjugated coordination polymers with single-atom metal sites for efficient electrocatalysis. acs.org

Additionally, complexes derived from this compound could be explored as homogeneous catalysts. The sterically bulky bromine atoms adjacent to the amine groups might create a unique coordination pocket around the metal, influencing substrate binding and promoting specific reaction pathways. Potential applications could range from cross-coupling reactions to oxidation and reduction processes, where precise control over the catalyst's electronic and steric environment is key.

Exploration in Quantum Chemistry and Spintronics

The field of organic spintronics, which utilizes the spin of electrons in organic materials to process and store information, offers exciting possibilities for molecules like this compound. Organic molecules are attractive for spintronics due to their potentially long spin lifetimes, a consequence of weak spin-orbit coupling. spintronics-info.comfrontiersin.org

Future research should involve quantum chemical calculations to predict the electronic structure, magnetic properties, and spin transport characteristics of this molecule. The presence of heavy bromine atoms could introduce a degree of spin-orbit coupling, which, while potentially shortening spin lifetime, could also enable the manipulation of spin states through external electric fields—a desirable feature for spintronic devices. Theoretical studies could elucidate the balance between these effects.

The molecule's potential to form stable radical cations upon oxidation, stabilized by the four amino groups, could also be of interest. Stable organic radicals are magnetically active and are being explored as building blocks for molecular magnets and spintronic components. aip.org Computational modeling will be instrumental in guiding the synthesis of derivatives with optimal properties for these advanced applications.

Sustainable Synthesis and Green Chemistry Approaches

The development of environmentally benign synthetic routes to this compound is a crucial area for future research. Traditional methods for the synthesis of polysubstituted anilines often involve harsh conditions and the use of hazardous reagents. Green chemistry principles can guide the design of more sustainable pathways. benthamdirect.combenthamscience.com

One promising avenue is the use of catalytic C-H amination, which allows for the direct introduction of amino groups onto an aromatic ring, avoiding the need for pre-functionalized substrates and reducing waste. acs.orgresearchgate.net Similarly, greener bromination methods that use less hazardous brominating agents and catalytic systems could be developed. The "hydrogen borrowing" methodology, an atom-economical process for forming C-N bonds from alcohols and amines, represents another sustainable strategy that could be adapted for the synthesis of precursors. rsc.orgmdpi.com

The table below outlines a comparison between a hypothetical traditional synthesis and a potential green alternative, highlighting key green chemistry metrics.

MetricHypothetical Traditional RouteProspective Green Route
Starting Material 1,2,4,5-Tetrachlorobenzene1,4-Dibromobenzene
Key Steps Nitration, Reduction, Nucleophilic Aromatic SubstitutionCatalytic C-H Amination, Direct Bromination
Reagents Concentrated HNO₃/H₂SO₄, Sn/HCl, Excess Ammonia (B1221849)Ammonia, Oxidant, Green Catalyst (e.g., Copper), Electrophilic Bromine Source with Catalyst
Solvents Fuming Sulfuric Acid, Organic SolventsWater, Supercritical CO₂, or Bio-derived Solvents
Byproducts Stoichiometric amounts of metal salts, acidic wasteWater, Recyclable Catalyst
Atom Economy LowHigh

This shift towards sustainable synthesis will be critical for the environmentally responsible production and application of this compound and its derivatives.

Machine Learning and AI in Predicting Properties and Applications

Future research can focus on developing ML models to predict the physicochemical, electronic, and catalytic properties of this molecule and its derivatives. mit.eduresearchgate.net By training these models on existing databases of brominated and aminated aromatic compounds, it would be possible to screen virtual libraries of related structures to identify candidates with desired properties for specific applications, be it in catalysis, materials science, or electronics.

Generative AI models could also be employed to design entirely new molecules based on the this compound scaffold, optimized for a particular function. researchgate.net This in silico approach can drastically reduce the time and cost associated with traditional trial-and-error experimentation, enabling a more rapid and targeted exploration of the chemical space around this promising compound.

Research AreaAI/ML ApplicationPredicted Outcome
Catalysis Predicting catalytic activity for cross-coupling reactions using graph neural networks.Identification of optimal metal-ligand combinations and reaction conditions.
Materials Science Simulating self-assembly behavior using molecular dynamics enhanced by ML potentials.Prediction of stable supramolecular structures and their material properties.
Spintronics High-throughput screening of derivatives for spin-related properties using quantum chemistry and ML.Discovery of molecules with long spin coherence times and tunable electronic gaps.
Synthesis Retrosynthesis algorithms to propose novel and sustainable synthetic pathways.Design of efficient and environmentally friendly manufacturing processes.

By integrating AI and machine learning into the research workflow, the full potential of this compound can be unlocked in a more efficient and innovative manner.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.